molecular formula C19H17OPS B3177951 Diphenyl((phenylthio)methyl)phosphine oxide CAS No. 31238-57-0

Diphenyl((phenylthio)methyl)phosphine oxide

Cat. No.: B3177951
CAS No.: 31238-57-0
M. Wt: 324.4 g/mol
InChI Key: FSHUUGJBSQZQGW-UHFFFAOYSA-N
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Description

Diphenyl((phenylthio)methyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H12F3O3PS It is a phosphine oxide derivative that features a phenylthio group attached to the phosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl((phenylthio)methyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with a phenylthio-substituted alkyl halide under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl((phenylthio)methyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine oxides, depending on the nucleophile used.

Scientific Research Applications

Diphenyl((phenylthio)methyl)phosphine oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Industry: Used in the synthesis of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of diphenyl((phenylthio)methyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and phenylthio groups. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in redox reactions, where the phosphine oxide moiety undergoes oxidation or reduction. The phenylthio group can engage in substitution reactions, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: A related compound with similar chemical properties but lacking the phenylthio group.

    Methyldiphenylphosphine oxide: Another related compound with a methyl group instead of the phenylthio group.

    Dimethylphosphine oxide: A simpler phosphine oxide with two methyl groups.

Uniqueness

Diphenyl((phenylthio)methyl)phosphine oxide is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential applications. The phenylthio group allows for additional substitution reactions, making the compound versatile for various synthetic transformations. Its ability to form stable complexes with transition metals also sets it apart from other phosphine oxides.

Properties

IUPAC Name

[phenyl(phenylsulfanylmethyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OPS/c20-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-22-19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHUUGJBSQZQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17OPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451468
Record name AGN-PC-0NE8OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31238-57-0
Record name AGN-PC-0NE8OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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